molecular formula C10H8F2O3 B7725655 (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B7725655
M. Wt: 214.16 g/mol
InChI Key: OWLKYWTYLFJOGX-UTCJRWHESA-N
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Description

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the introduction of the difluoromethoxy group to the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid: Similar structure but with a trifluoromethoxy group.

    (2Z)-3-[4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group.

Uniqueness

The presence of the difluoromethoxy group in (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds .

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKYWTYLFJOGX-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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